ethyl 3-(4-bromophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Our compound is a mouthful, but let’s break it down. It belongs to the pyrazoline family, which has garnered attention due to its biological and pharmacological activities. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They serve as promising scaffolds for drug development .
Preparation Methods
Synthetic Routes:: The synthesis of our compound involves several steps. One common approach is the condensation of an appropriately substituted benzaldehyde with an α,β-unsaturated ketone (such as chalcone) in the presence of hydrazine hydrate. This reaction forms the pyrazoline ring. Subsequent functional group modifications yield the desired compound.
Reaction Conditions::- Reactants: Benzaldehyde (substituted), α,β-unsaturated ketone, hydrazine hydrate
- Solvent: Ethanol or another suitable solvent
- Catalyst: None or acid/base catalysts
- Temperature: Room temperature or mild heating
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes with optimized conditions.
Chemical Reactions Analysis
Our compound undergoes various reactions:
Oxidation: Oxidative processes can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Halogenation or other nucleophilic substitutions occur at appropriate positions.
Common Reagents: Hydrazine, hydrogen peroxide, reducing agents
Major Products: Sulfoxides, sulfones, substituted derivatives
Scientific Research Applications
Chemistry::
Building Block: Our compound serves as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Antioxidant: Due to its structure, it may scavenge free radicals.
Neurotoxicity: Investigate its effects on acetylcholinesterase (AchE) activity.
Behavioral Studies: Observe its impact on fish behavior.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Mechanism of Action
AchE Inhibition: Our compound may inhibit AchE, affecting nerve impulses and behavior.
Antioxidant Properties: It scavenges free radicals, potentially protecting cells.
Comparison with Similar Compounds
While our compound is unique, similar pyrazolines include ethyl 4-bromophenylacetate . These compounds share structural features but differ in substituents and properties.
Properties
Molecular Formula |
C21H21BrN2O4S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
ethyl 10-(4-bromophenyl)-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C21H21BrN2O4S/c1-4-27-19(25)17-18-15-11-14(26-3)9-10-16(15)28-21(17,2)24(20(29)23-18)13-7-5-12(22)6-8-13/h5-11,17-18H,4H2,1-3H3,(H,23,29) |
InChI Key |
OWWUNTJQIMSQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C=CC(=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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